molecular formula C8H5F3INO3S B1425204 Methyl 5-iodo-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate CAS No. 942589-44-8

Methyl 5-iodo-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate

Cat. No. B1425204
M. Wt: 379.1 g/mol
InChI Key: WYGAZUSVRUWTGD-UHFFFAOYSA-N
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Description

“Methyl 5-iodo-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate” is a chemical compound with the molecular formula C8H5F3INO3S . It has a molecular weight of 379.09 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string: COC(=O)C1=C(C=C(S1)I)NC(=O)C(F)(F)F . This indicates that the molecule contains a thiophene ring substituted with an iodo group, a methyl ester group, and a trifluoroacetamido group .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its melting point is reported to be between 191 - 193°C . More specific physical and chemical properties such as solubility, density, and refractive index are not available in the current data.

Scientific Research Applications

Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . Here are some fields where thiophene derivatives are utilized:

  • Industrial Chemistry and Material Science

    • Thiophene derivatives are used as corrosion inhibitors .
    • They play a vital role in the advancement of organic semiconductors .
    • They are used in the fabrication of organic light-emitting diodes (OLEDs) .
  • Medicinal Chemistry

    • Thiophene-mediated molecules exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
    • For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
    • Articaine, a 2,3,4-trisubstituent thiophene, is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .

Safety And Hazards

Based on the available data, it’s advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling this compound . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental release, it’s advised to prevent further spillage or leakage if it is safe to do so .

properties

IUPAC Name

methyl 5-iodo-3-[(2,2,2-trifluoroacetyl)amino]thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3INO3S/c1-16-6(14)5-3(2-4(12)17-5)13-7(15)8(9,10)11/h2H,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYGAZUSVRUWTGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)I)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3INO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20719263
Record name Methyl 5-iodo-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20719263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-iodo-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate

CAS RN

942589-44-8
Record name Methyl 5-iodo-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20719263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SE Lazerwith, W Lew, J Zhang… - Journal of medicinal …, 2014 - ACS Publications
Investigation of thiophene-2-carboxylic acid HCV NS5B site II inhibitors, guided by measurement of cell culture medium binding, revealed the structure–activity relationships for intrinsic …
Number of citations: 41 pubs.acs.org

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